![molecular formula C16H16N2O3S B2842471 Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate CAS No. 332045-84-8](/img/structure/B2842471.png)
Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate
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Overview
Description
“Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate” is a chemical compound with the molecular formula C16H16N2O3S . It belongs to a group of esters which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyridine ring, a phenyl group, a cyano group, and a thioacetate group . The dihydropyrimidine ring adopts a screw-boat conformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.37 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Heterocyclic Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004). These derivatives are crucial for developing pharmaceuticals and agrochemicals due to their biological activity.
Synthesis of Thiazoles and Their Derivatives
Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its derivatives have been synthesized and tested for antimicrobial activity, illustrating the potential of ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate in creating compounds with biological relevance (Wardkhan et al., 2008).
Anti-Rheumatic Potential
A study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant anti-rheumatic effects, demonstrating another dimension of scientific research applications related to anti-inflammatory diseases (Sherif & Hosny, 2014).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
The compound has been utilized in the synthesis of pyrrolothiazoles, a process confirmed by X-ray crystallographic studies. These derivatives hold potential for further pharmacological exploration (Tverdokhlebov et al., 2005).
Corrosion Inhibition
Functionalized tetrahydropyridines derived from similar compounds have been studied as corrosion inhibitors for mild steel in hydrochloric acid, indicating applications beyond pharmaceuticals into materials science and engineering (Haque et al., 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways . This suggests that Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a wide spectrum of biological activities . This suggests that Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature conditions and lactim ether ring size have been shown to influence the chemoselectivity of reactions involving similar compounds . Therefore, it’s plausible that environmental factors could also impact the action of Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate.
properties
IUPAC Name |
ethyl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-15(20)10-22-16-13(9-17)12(8-14(19)18-16)11-6-4-3-5-7-11/h3-7,12H,2,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLUMRBQHHEENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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